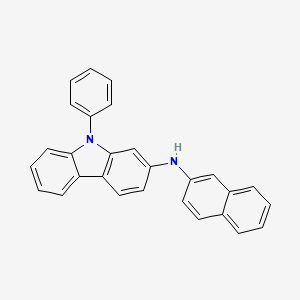

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine

Description

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine (CAS: 1427316-57-1, 1607480-16-9) is a carbazole-based aromatic amine with a naphthalen-2-yl substituent. Its molecular formula is C₃₄H₂₃N₂ (MW: 459.56 g/mol), and it is commonly utilized in organic electronics, particularly as a host material in organic light-emitting diodes (OLEDs) due to its bipolar charge-transport properties. The compound is synthesized via palladium-catalyzed cross-coupling reactions, achieving high yields (e.g., 96% in related syntheses) . It is commercially available in purities up to 95% .

Properties

IUPAC Name |

N-naphthalen-2-yl-9-phenylcarbazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2/c1-2-10-24(11-3-1)30-27-13-7-6-12-25(27)26-17-16-23(19-28(26)30)29-22-15-14-20-8-4-5-9-21(20)18-22/h1-19,29H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHQREFQXXHDMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, high temperatures, and inert atmospheres to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can be used to modify the aromatic rings or reduce any nitro groups present.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce halogens or alkyl groups onto the aromatic rings .

Scientific Research Applications

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex organic molecules and materials.

Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

Mechanism of Action

The mechanism by which N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Key Observations :

- Naphthalenyl vs.

- Pharmacological Analogs : Unlike (−)-P7C3-S243, the target lacks halogen or alkyl groups critical for bioactivity, limiting its use to material science .

- Fluorenyl Derivatives : Fluorenyl-containing analogs (e.g., CAS 1607480-16-9) exhibit higher molecular weights and thermal stability due to rigid aromatic frameworks .

Electronic and Optoelectronic Properties

Analysis :

Insights :

- The target compound’s hydrophobicity (high logP) may limit solution-processability, necessitating thin-film deposition techniques. Safety profiles align with aromatic amines, requiring careful handling .

Biological Activity

N-(Naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound belonging to the class of carbazole derivatives. Its molecular formula is with a molecular weight of 384.47 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic electronics.

Chemical Structure

The compound features a unique structure that combines naphthalene and phenyl groups with a carbazole core, contributing to its distinctive electronic properties. The structural representation can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C28H20N2 |

| Molecular Weight | 384.47 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that carbazole derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluating various N-substituted carbazoles demonstrated their effectiveness against several bacterial strains:

| Compound | Bacterial Strains Affected | Zones of Inhibition (mm) at 100 µg/mL |

|---|---|---|

| N-(Naphthalen-2-yl)-... | Staphylococcus aureus, E. coli | 12.6 - 22.3 |

| Other N-substituted carbazoles | Bacillus subtilis, Candida albicans | Similar ranges observed |

These findings highlight the potential of this compound as an antimicrobial agent, particularly against gram-positive and gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, compounds derived from carbazole structures have shown effectiveness against human breast cancer cell lines (MCF-7). The following table summarizes the LC50 values for selected derivatives:

| Compound ID | LC50 (µg/mL) | Cancer Cell Line |

|---|---|---|

| 41 | 60.6 | MCF-7 |

| 42 | 60.2 | MCF-7 |

| 43 | 53.6 | MCF-7 |

| 44 | 80.0 | MCF-7 |

| 45 | 35.6 | MCF-7 |

These results suggest that modifications to the carbazole structure can enhance anticancer activity, making it a promising candidate for further development.

Neuroprotective Effects

Additionally, studies have indicated that certain N-substituted carbazoles possess neuroprotective properties. For example, specific derivatives have demonstrated the ability to protect neuronal cells from glutamate-induced injury, with effective concentrations as low as 3 µM. This neuroprotective action is attributed to antioxidative mechanisms that may mitigate oxidative stress in neuronal tissues.

The biological activity of this compound can be attributed to its electronic structure, which allows for interactions with various molecular targets through π–π interactions and hydrogen bonding. These interactions can modulate enzyme activities and receptor functions, leading to diverse biological effects.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Characteristics |

|---|---|

| N-Phenylcarbazole | Simpler structure; similar electronic properties. |

| 9,9-Diphenylfluorene | Lacks carbazole core; used in OLEDs. |

| Naphthylamine | Contains naphthyl group; simpler than carbazole derivatives. |

The combination of distinct aromatic systems in N-(Naphthalen-2-yl)-9-pheny1–9H-carbazol–2–amine contributes to its unique properties and potential applications in organic electronics and medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.